Egrifta

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Egrifta is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH). It is primarily used to reduce excess abdominal fat in HIV-infected patients with lipodystrophy . This compound mimics the action of natural GHRH, stimulating the pituitary gland to release growth hormone, which in turn helps in reducing visceral fat .

准备方法

Egrifta is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain . The steps include:

Coupling: Protected amino acids are coupled to the growing peptide chain on the resin.

Deprotection: The protecting groups are removed to allow the next amino acid to couple.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial production methods involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .

化学反应分析

Egrifta undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized, particularly at methionine residues, leading to the formation of sulfoxides.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: Amino acid residues in this compound can be substituted to create analogues with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Treatment of HIV-Related Lipodystrophy

Egrifta is specifically indicated for reducing excess visceral adipose tissue (VAT) in HIV patients with lipodystrophy. This condition typically arises due to the use of highly active antiretroviral therapy (HAART), leading to abnormal fat distribution characterized by increased visceral fat and loss of subcutaneous fat in other areas .

Clinical Trials :

- Phase 3 Trials : Two pivotal studies demonstrated that this compound significantly reduced VAT by approximately 19.6% and 11.7% compared to placebo over six months. Additionally, it led to a reduction in total fat mass and an increase in lean body mass .

- Long-Term Efficacy : Patients maintained significant reductions in waist circumference and VAT for up to 52 weeks, indicating sustained efficacy .

Metabolic Benefits

Beyond fat reduction, this compound has shown potential metabolic benefits:

- Lean Body Mass Increase : Patients experienced an increase in lean body mass alongside reductions in trunk fat .

- Lipid Profile Improvement : Some studies noted modest improvements in lipid profiles, though results were inconsistent across trials .

Quality of Life Improvements

While primary endpoints focused on VAT reduction, secondary outcomes included assessments of patient-reported outcomes related to body image and overall quality of life. However, improvements in these areas were not as robust or consistent as the primary efficacy results .

Safety Profile

This compound's safety profile includes common side effects such as injection site reactions, headaches, and gastrointestinal issues. Notably, there was an observed increase in diabetes incidence among treated patients compared to those receiving placebo, raising concerns about long-term cardiovascular risks .

Case Study 1: Efficacy in a Cohort of HIV Patients

A study involving a cohort of HIV patients receiving this compound showed significant reductions in VAT after six months of treatment. Patient self-reported outcomes indicated improved body image perception; however, these improvements were not statistically significant when analyzed comprehensively .

Case Study 2: Long-Term Treatment Outcomes

Another longitudinal study followed patients for over a year post-treatment initiation. Results indicated that while VAT reduction was sustained, metabolic parameters such as triglycerides and cholesterol levels did not show consistent improvements over time .

作用机制

Egrifta exerts its effects by binding to the growth hormone-releasing hormone receptor on pituitary cells. This binding stimulates the production and release of endogenous growth hormone (hGRF), which increases insulin-like growth factor 1 (IGF-1) and insulin-like growth factor-binding protein 3 (IGFBP-3) levels . These factors play crucial roles in regulating metabolism, reducing visceral fat, and improving body composition .

相似化合物的比较

Egrifta is often compared with other growth hormone-releasing peptides like Sermorelin and Ipamorelin:

Sermorelin: Like this compound, Sermorelin is a synthetic peptide that stimulates growth hormone release.

Ipamorelin: Ipamorelin mimics the natural hormone ghrelin and promotes growth hormone release without affecting cortisol levels.

This compound’s uniqueness lies in its stability and resistance to enzymatic degradation, making it more effective and longer-lasting than natural GHRH .

生物活性

Egrifta, known generically as tesamorelin, is a synthetic analog of growth hormone-releasing hormone (GHRH) that is primarily used for the reduction of excess abdominal fat in HIV-infected patients suffering from lipodystrophy. This article explores the biological activity of this compound, including its mechanism of action, clinical efficacy, and potential side effects.

This compound functions by mimicking the action of natural GHRH, which stimulates the pituitary gland to release endogenous growth hormone (GH). The release of GH, in turn, promotes lipolysis (the breakdown of fats) and has anabolic effects on various tissues. Specifically, this compound binds to GHRH receptors on somatotroph cells in the pituitary gland, leading to increased levels of insulin-like growth factor 1 (IGF-1), which mediates many of the metabolic effects of GH .

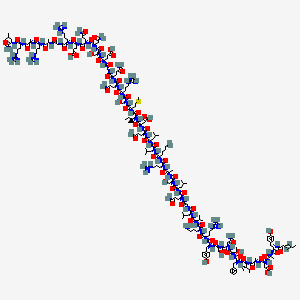

Chemical Structure:

- This compound is a 44-amino acid peptide modified with a hexenoyl moiety at the N-terminus, which enhances its stability and prolongs its half-life in circulation compared to the endogenous hormone .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in reducing visceral adipose tissue (VAT) in HIV-infected individuals with lipodystrophy. The pivotal studies demonstrated significant reductions in VAT compared to placebo groups.

Key Findings from Clinical Trials:

- Primary Endpoint: In two pivotal Phase 3 trials, this compound showed a statistically significant reduction in VAT after 26 weeks of treatment compared to placebo .

- Secondary Endpoints: Improvements in body image perception were noted but were not as robust or consistent as the primary endpoint results .

- Long-term Effects: Ongoing studies are evaluating the long-term impacts on glucose metabolism and cardiovascular health due to the potential increase in IGF-1 levels associated with this compound treatment .

Safety Profile

The safety profile of this compound includes several notable side effects:

- Common Side Effects: Injection site reactions, headache, and nausea are among the most frequently reported adverse events .

- Hypersensitivity Reactions: Occurred in approximately 3.6% of patients during clinical trials .

- Antibody Formation: A significant percentage of patients developed anti-tesamorelin antibodies (49.5% after 26 weeks), with higher rates observed among those experiencing hypersensitivity reactions (85.2%) .

Case Studies

A review of case studies highlights both the benefits and risks associated with this compound treatment:

- Case Study 1: A 45-year-old male with HIV-associated lipodystrophy showed a 30% reduction in VAT after 26 weeks on this compound. However, he also developed mild insulin resistance, necessitating close monitoring .

- Case Study 2: A female patient reported improved self-esteem and body image following treatment but experienced significant injection site reactions that led to discontinuation after 12 weeks .

Data Table: Summary of Clinical Findings

| Study Phase | Duration | Primary Outcome | Reduction in VAT (%) | Side Effects |

|---|---|---|---|---|

| Phase 3 Trial 1 | 26 weeks | Significant | -30% | Injection site reactions |

| Phase 3 Trial 2 | 26 weeks | Significant | -28% | Headache, nausea |

| Long-term Follow-up | >52 weeks | Glucose metabolism assessment | TBD | Antibody formation |

属性

Key on ui mechanism of action |

By acting on the pituitary cells in the brain, tesamorelin stimulates production and release of the endogenous hormone (hGRF). Tesamorelin therapy predisposes the patient to glucose intolerance and can also increase the risk of type 2 diabetes, so the drug is contraindicated in pregnancy. |

|---|---|

CAS 编号 |

218949-48-5 |

分子式 |

C221H366N72O67S |

分子量 |

5136 g/mol |

IUPAC 名称 |

(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C221H366N72O67S/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249)/b30-28+/t111?,112?,113-,114-,115-,116-,117-,118?,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-/m0/s1 |

InChI 键 |

QBEPNUQJQWDYKU-SZIVHBGHSA-N |

SMILES |

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N |

手性 SMILES |

CC/C=C/CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N |

规范 SMILES |

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N |

同义词 |

Tesamorelin; Egrifta |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。